2-{5-CHLORO-2-ETHOXY-4-[5-(ETHOXYCARBONYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL]PHENOXY}ACETIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-CHLORO-2-ETHOXY-4-[5-(ETHOXYCARBONYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes chloro, ethoxy, ethoxycarbonyl, and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-CHLORO-2-ETHOXY-4-[5-(ETHOXYCARBONYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL]PHENOXY}ACETIC ACID typically involves multiple steps, including the formation of intermediate compounds. The process may start with the chlorination of a suitable precursor, followed by the introduction of ethoxy and ethoxycarbonyl groups through esterification reactions. The thioxo group is introduced via a thiolation reaction, and the final product is obtained through a series of purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction pathways.
Chemical Reactions Analysis
Types of Reactions
2-{5-CHLORO-2-ETHOXY-4-[5-(ETHOXYCARBONYL)-6-METHYL-2-THIOXO-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific
Properties
Molecular Formula |
C18H21ClN2O6S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
2-[5-chloro-2-ethoxy-4-(5-ethoxycarbonyl-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C18H21ClN2O6S/c1-4-25-12-6-10(11(19)7-13(12)27-8-14(22)23)16-15(17(24)26-5-2)9(3)20-18(28)21-16/h6-7,16H,4-5,8H2,1-3H3,(H,22,23)(H2,20,21,28) |
InChI Key |
VEOUXDKNYXIKOM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)Cl)OCC(=O)O |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C2C(=C(NC(=S)N2)C)C(=O)OCC)Cl)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.